Diprotin B

Overview

Description

This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which are essential for insulin secretion . Diprotin B has garnered significant attention due to its potential therapeutic applications, particularly in the management of type 2 diabetes.

Mechanism of Action

Target of Action

Diprotin B primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a widely expressed enzyme that plays a crucial role in the degradation of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and pancreatic β-cell proliferation . By targeting DPP-4, this compound can influence the regulation of glucose levels in the body .

Mode of Action

This compound acts as an inhibitor of DPP-4 . It interacts with the active sites of DPP-4, preventing the enzyme from degrading GLP-1 . This interaction results in an increase in GLP-1 levels in the blood, leading to an increase in the secretion of insulin from the pancreas and maintaining glucose homeostasis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GLP-1 pathway . GLP-1 is an incretin hormone that promotes insulin secretion and β-cell mass . By inhibiting DPP-4 and preventing the degradation of GLP-1, this compound enhances the effects of this pathway, leading to improved regulation of glucose levels .

Pharmacokinetics

It is known that peptides with lower ki and ic50 values, such as this compound, show relatively slower degradation when incubated with dpp-4 . This suggests that this compound may have a higher affinity and stronger resistance to DPP-4, which could impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of insulin secretion and the proliferation of pancreatic β-cells . By inhibiting DPP-4 and increasing GLP-1 levels, this compound promotes the secretion of insulin from the pancreas, helping to regulate glucose levels . This can be particularly beneficial in the management of type 2 diabetes .

Biochemical Analysis

Biochemical Properties

Diprotin B plays a significant role in biochemical reactions, particularly as a DPP-IV inhibitor . DPP-IV is an enzyme that degrades glucagon-like peptide 1 (GLP-1), a hormone that increases insulin release . By inhibiting DPP-IV, this compound prevents the degradation of GLP-1, thereby enhancing insulin release . The IC50 value of this compound, which indicates its potency as an inhibitor, is 15.8 μM .

Cellular Effects

This compound influences various types of cells and cellular processes. Its primary effect is on pancreatic cells, where it enhances the secretion of insulin by preventing the degradation of GLP-1 . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism, particularly in relation to glucose regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the DPP-IV enzyme. As a DPP-IV inhibitor, this compound binds to the enzyme and prevents it from degrading GLP-1 . This results in increased levels of GLP-1, which in turn enhances insulin secretion .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely related to its role as a DPP-IV inhibitor

Metabolic Pathways

This compound is involved in the metabolic pathway related to the regulation of insulin secretion . By inhibiting DPP-IV, it prevents the degradation of GLP-1, a key hormone in this pathway

Transport and Distribution

Given its role as a DPP-IV inhibitor, it is likely that it interacts with this enzyme in various tissues where DPP-IV is present . Specific transporters or binding proteins that it interacts with, as well as its effects on localization or accumulation, are not currently known.

Subcellular Localization

As a DPP-IV inhibitor, it is likely to be found wherever DPP-IV is present within the cell . Any targeting signals or post-translational modifications that direct it to specific compartments or organelles are not currently known.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diprotin B can be synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:

Resin Loading: The first amino acid, valine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, proline, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Repetition: The deprotection and coupling steps are repeated for the final amino acid, leucine.

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS or enzymatic synthesis using proteases. The enzymatic method utilizes specific proteases to catalyze the formation of peptide bonds between the amino acids, offering a more environmentally friendly and cost-effective approach .

Chemical Reactions Analysis

Types of Reactions: Diprotin B primarily undergoes hydrolysis reactions catalyzed by DPP-IV. The enzyme cleaves the peptide bond between the proline and leucine residues, resulting in the formation of dipeptides and free amino acids .

Common Reagents and Conditions:

Hydrolysis: DPP-IV enzyme, physiological pH (7.4), and temperature (37°C).

Coupling Reagents: DIC and HOBt for peptide bond formation during synthesis.

Major Products:

Hydrolysis Products: Valine-Proline and Leucine.

Scientific Research Applications

Chemistry: Used as a model compound to study peptide synthesis and enzyme inhibition.

Biology: Investigated for its role in regulating glucose metabolism and insulin secretion.

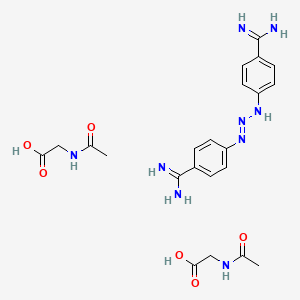

Comparison with Similar Compounds

- Diprotin A (Ile-Pro-Ile)

- VPW (Val-Pro-Trp)

- IPR (Ile-Pro-Arg)

- VPA (Val-Pro-Ala)

Diprotin B’s unique combination of amino acids and its specific inhibitory activity against DPP-IV make it a valuable compound for scientific research and therapeutic applications.

Properties

IUPAC Name |

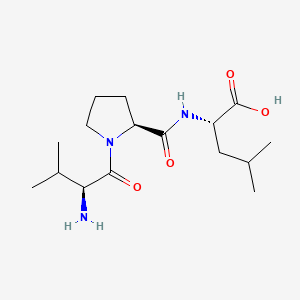

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O4/c1-9(2)8-11(16(22)23)18-14(20)12-6-5-7-19(12)15(21)13(17)10(3)4/h9-13H,5-8,17H2,1-4H3,(H,18,20)(H,22,23)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXZRXLFOBFMDM-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920276 | |

| Record name | N-[Hydroxy(1-valylpyrrolidin-2-yl)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90614-49-6 | |

| Record name | L-Valyl-L-prolyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90614-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diprotin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090614496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(1-valylpyrrolidin-2-yl)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

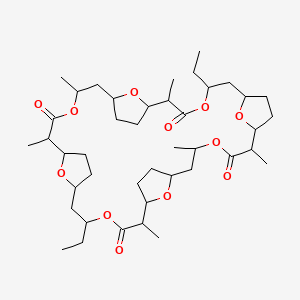

Feasible Synthetic Routes

Q1: How does Diprotin B interact with its target, human dipeptidyl peptidase IV (hDPPIV), and what are the downstream effects of this interaction?

A1: this compound (Val-Pro-Leu) acts as a competitive inhibitor of hDPPIV, binding to the enzyme's active site. [, ] This binding prevents hDPPIV from interacting with and cleaving its natural substrates, such as incretin hormones like glucagon-like peptide-1 (GLP-1). [] Inhibiting hDPPIV leads to increased levels of GLP-1, which in turn can improve glycemic control by enhancing insulin secretion and suppressing glucagon release. []

Q2: How does the structure of this compound relate to its activity as an hDPPIV inhibitor? Are there any known structure-activity relationships (SAR)?

A3: Research indicates that the specific amino acid sequence of this compound is crucial for its interaction with hDPPIV. [] Studies comparing this compound (Val-Pro-Leu) with Diprotin A (Ile-Pro-Ile) show that the difference in their amino acid composition at the N-terminal (Valine vs. Isoleucine) contributes to their binding affinities and inhibitory potencies. [] This highlights the importance of specific residues in the peptide sequence for optimal interaction with the active site of hDPPIV.

Q3: Are there any other peptides known to inhibit hDPPIV? How does their inhibitory potency compare to that of this compound?

A4: Yes, several peptides have been identified as hDPPIV inhibitors. [] Diprotin A (Ile-Pro-Ile) is another well-known example. These peptides, including Ile-Pro, Leu-Pro, Val-Pro, and others, exhibit varying degrees of inhibitory potency against DP IV and SOD activity in T lymphocytes. [] Comparing their inhibitory potency requires further investigation under standardized conditions, as different studies utilize varying assay systems and parameters.

Q4: What analytical methods are commonly used to study this compound and its interaction with hDPPIV?

A5: Researchers utilize X-ray crystallography to determine the three-dimensional structures of hDPPIV in complex with inhibitors like this compound. [] This technique helps visualize the binding interactions at the molecular level. Additionally, enzyme kinetic assays using fluorogenic substrates, like Leu-Pro-AMC, are employed to assess the inhibitory potency of this compound and other peptides against hDPPIV. [] These assays quantify the rate of substrate hydrolysis in the presence and absence of inhibitors, providing insights into their mechanism of action and efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B1670668.png)